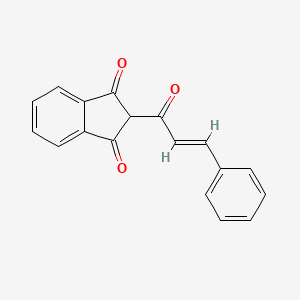
2-Cinnamoyl-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-Cinnamoyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a cinnamoyl group attached to the indene-1,3-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyl-1H-indene-1,3(2H)-dione typically involves the following steps:
-
Aldol Condensation: : The initial step involves the aldol condensation of cinnamaldehyde with indan-1,3-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
-
Cyclization: : The intermediate product formed from the aldol condensation undergoes cyclization to form the indene ring system. This step may require the use of a catalyst, such as p-toluenesulfonic acid, and heating to promote the cyclization process.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cinnamoyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction: : Reduction of this compound can lead to the formation of reduced derivatives, such as dihydroindene compounds. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the indene ring or cinnamoyl group are replaced with other substituents. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide, ethyl bromide) in the presence of a base, nucleophiles (amines, thiols) in polar solvents.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroindene derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Cinnamoyl-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Mecanismo De Acción
The mechanism of action of 2-Cinnamoyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The cinnamoyl group and indene-1,3-dione core structure can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of target molecules and pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cinnamoyl-1H-indene-1,3-dione: A closely related compound with similar structural features.
1-Cinnamoyl-2H-indene-2,3-dione: Another indene derivative with a different substitution pattern.
3-Cinnamoyl-1H-indene-1,2-dione: A compound with the cinnamoyl group attached at a different position on the indene ring.
Uniqueness
2-Cinnamoyl-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cinnamoyl group and the indene-1,3-dione core structure provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(3-phenylprop-2-enoyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200745 | |
| Record name | 2-(1-Oxo-3-phenyl-2-propen-1-yl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-49-9 | |
| Record name | 2-(1-Oxo-3-phenyl-2-propen-1-yl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Oxo-3-phenyl-2-propen-1-yl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


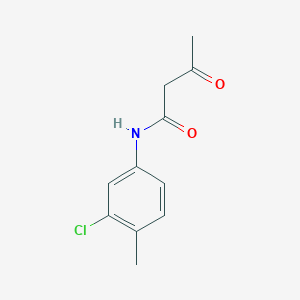
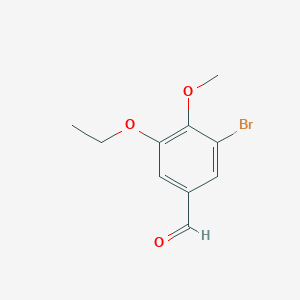
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
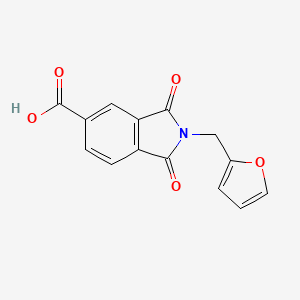
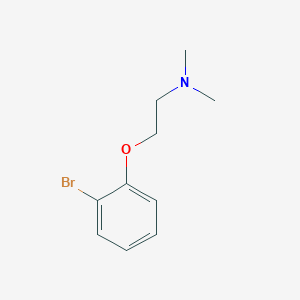
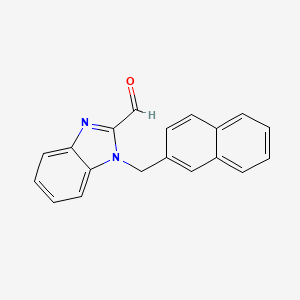
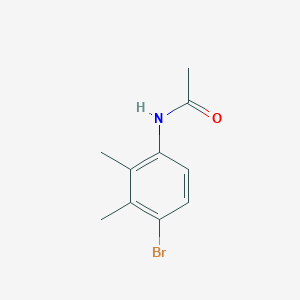

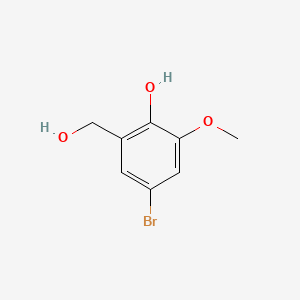

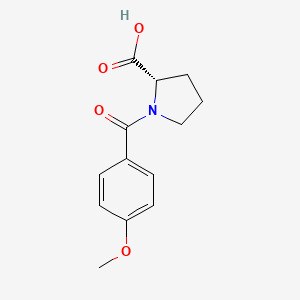
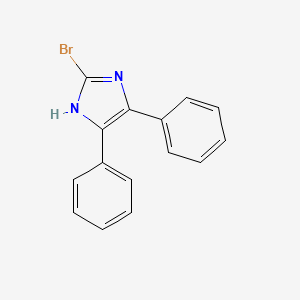
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
